An In-depth Technical Guide to 3-Chloroisoquinolin-5-ol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-Chloroisoquinolin-5-ol: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Chloroisoquinolin-5-ol (CAS No. 1374652-47-7), a functionalized isoquinoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. The isoquinoline scaffold is a well-established "privileged structure" in pharmacology, forming the core of numerous natural alkaloids and synthetic drugs.[1][2] This document delves into the specific chemical characteristics imparted by the chloro and hydroxyl substituents on the isoquinoline core, offering insights into its reactivity, spectral properties, and potential as a versatile building block for novel therapeutics. While experimental data on this specific molecule is limited, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive profile.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[2] It is prevalent in a vast array of natural products, most notably the opium poppy alkaloids like morphine and papaverine, and synthetic compounds with a broad spectrum of biological activities.[1][3] Isoquinoline derivatives have been successfully developed as anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agents.[4] Their diverse pharmacological profiles stem from the ability of the isoquinoline core to present substituents in a defined three-dimensional arrangement, facilitating interactions with a variety of biological targets.[2][4]
3-Chloroisoquinolin-5-ol is a unique derivative that combines three key features:
-
The isoquinoline nitrogen , which acts as a hydrogen bond acceptor and a site of basicity.
-
A hydroxyl group on the benzene ring, which can serve as a hydrogen bond donor and acceptor, and a handle for further functionalization.
-
A chlorine atom at the 3-position, which acts as a leaving group for nucleophilic substitution and can participate in metal-catalyzed cross-coupling reactions, making it a pivotal point for molecular elaboration.
This guide will explore the interplay of these functional groups and provide a predictive framework for leveraging this molecule in research and development.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound is to characterize its core physical and chemical properties.
Chemical Identity
-
Systematic Name: 3-chloroisoquinolin-5-ol
-
CAS Number: 1374652-47-7[5]
-
Molecular Formula: C₉H₆ClNO[5]
-
Molecular Weight: 179.60 g/mol [6]
-
Canonical SMILES: C1=CC2=C(C=C(C=N2)Cl)C=C1O
Predicted Physicochemical Data
Direct experimental data for 3-Chloroisoquinolin-5-ol is not widely available. The following table summarizes key physicochemical properties, derived from data on closely related analogs such as 3-chloroisoquinoline and 5-chloroisoquinoline, and predictive modeling.
| Property | Predicted Value | Justification / Comparative Data |
| Melting Point (°C) | > 200 (with decomposition) | The presence of the polar hydroxyl group and the planar aromatic system would likely lead to strong intermolecular hydrogen bonding and pi-stacking, resulting in a relatively high melting point compared to 5-chloroisoquinoline (72-73 °C).[7] |
| Boiling Point (°C) | > 300 | Estimated to be higher than 3-chloroisoquinoline (291.8 °C at 760 mmHg) due to hydrogen bonding from the hydroxyl group.[8] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The hydroxyl group enhances polarity, suggesting some aqueous solubility, but the larger aromatic system will limit it. General solubility patterns for functionalized heterocycles support solubility in polar aprotic solvents. |
| pKa (Acidic - OH) | ~ 8.5 - 9.5 | The pKa of the phenolic hydroxyl group is expected to be slightly lower (more acidic) than phenol (~10) due to the electron-withdrawing nature of the isoquinoline ring system. |
| pKa (Basic - N) | ~ 3.5 - 4.5 | The basicity of the isoquinoline nitrogen is expected to be reduced compared to isoquinoline itself (~5.4) due to the electron-withdrawing effects of both the chlorine and hydroxyl groups. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is critical for structure verification and quality control. Below are the anticipated spectral features for 3-Chloroisoquinolin-5-ol.
¹H and ¹³C NMR Spectroscopy
The electron-withdrawing nature of the imine nitrogen significantly influences the chemical shifts of nearby protons and carbons in the isoquinoline ring system.[1]
-
¹H NMR: Protons on the pyridine ring (positions 1 and 4) will be deshielded and appear at higher chemical shifts compared to those on the benzene ring. The phenolic proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon atom attached to the chlorine (C-3) and the carbon bearing the hydroxyl group (C-5) will be significantly affected. A known ¹³C NMR spectrum of the related 3-chloroisoquinolin-1(2H)-one shows the C-Cl signal at 104.5 ppm.[9]
Mass Spectrometry
Mass spectrometry is a definitive tool for confirming molecular weight and elemental composition.[10]
-
Molecular Ion Peak (M⁺): The key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine.[11] A characteristic M⁺ to M+2 peak ratio of approximately 3:1 is expected, corresponding to the natural abundance of the ³⁵Cl (75%) and ³⁷Cl (25%) isotopes.[11] The nominal molecular ion peak (for ³⁵Cl) would be at m/z = 179.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.[12][13]
-
O-H Stretch: A broad absorption band is expected in the region of 3200–3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.[14]
-
C=N and C=C Stretching: A series of sharp to medium bands between 1400–1650 cm⁻¹ will correspond to the stretching vibrations of the aromatic C=C and C=N bonds within the isoquinoline core.
-
C-Cl Stretch: A weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹, will be indicative of the C-Cl bond.
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific published synthesis for 3-Chloroisoquinolin-5-ol is not readily found, a plausible route can be designed based on established isoquinoline synthesis methodologies, such as the Bischler-Napieralski or Pictet-Gams reactions, followed by functional group manipulations.[3][15][16]
A logical retrosynthetic analysis suggests a pathway starting from a substituted phenethylamine.
Caption: Proposed Retrosynthetic Pathway for 3-Chloroisoquinolin-5-ol.
Step-by-Step Protocol:
-
N-Formylation: 2-(3-Hydroxyphenyl)ethylamine is treated with a formylating agent like ethyl formate to yield N-formyl-2-(3-hydroxyphenyl)ethylamine. This step protects the amine and prepares it for cyclization.
-
Bischler-Napieralski Cyclization: The resulting amide is heated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). This intramolecular electrophilic aromatic substitution reaction forms the dihydroisoquinoline intermediate, which tautomerizes to the more stable 5-Hydroxy-isocarbostyril.
-
Chlorination: The final step involves the conversion of the hydroxyl group at the 3-position (in the enol form) to a chloride. This is a common transformation for pyridinones and can be achieved using standard chlorinating agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).
Key Reactivity Insights
The reactivity of 3-Chloroisoquinolin-5-ol is governed by the electronic properties of its functional groups.
Caption: Key Reactive Sites and Potential Transformations.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine at the 3-position is activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. This is the most synthetically valuable reaction handle, allowing for the introduction of a wide variety of nucleophiles (amines, alcohols, thiols) to build molecular diversity.
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl group at C-5 is a strong activating group and will direct incoming electrophiles (e.g., during halogenation or nitration) to the ortho and para positions. The most likely positions for substitution are C-6 and C-8.
-
Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This can be used to modify solubility, metabolic stability, or to act as a protecting group.
-
Reactions at the Nitrogen Atom: The lone pair of electrons on the isoquinoline nitrogen makes it basic and nucleophilic. It will react with acids to form salts and with alkylating agents to form quaternary isoquinolinium salts. Oxidation can lead to the corresponding N-oxide.
Potential Applications in Drug Discovery
Given the established importance of the isoquinoline scaffold, 3-Chloroisoquinolin-5-ol represents a highly valuable starting point for the synthesis of compound libraries for screening.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of ATP. The ability to introduce diverse substituents at the 3-position via SₙAr makes this scaffold ideal for exploring structure-activity relationships (SAR) against various kinase targets.
-
Antimicrobial and Anticancer Agents: Research has shown that substituted chloroisoquinolines can exhibit antimicrobial and anticancer properties.[17] For instance, 3-chloroisoquinoline has shown cytotoxicity against human colon carcinoma cells (HT29).[17] The addition of the 5-hydroxyl group provides another point for interaction with biological targets, potentially enhancing potency or modulating selectivity.
-
CNS-Active Agents: The isoquinoline core is present in many compounds that act on the central nervous system.[4] The polarity and hydrogen-bonding capacity of the 5-hydroxyl group could be leveraged in designing ligands for CNS receptors.
Safety and Handling
Specific GHS and safety data for 3-Chloroisoquinolin-5-ol are not available. However, based on data for related halo-isoquinolines, appropriate precautions must be taken.[18][19]
-
Hazard Statements (Predicted): Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation/damage (Eye Dam./Irrit. 2A), May cause respiratory irritation (STOT SE 3).[18][19]
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and tightly sealed container.
-
Conclusion
3-Chloroisoquinolin-5-ol is a strategically functionalized heterocyclic compound with significant untapped potential. Its combination of a reactive chlorine atom for diversification, a hydroxyl group for modulating physicochemical properties and target interactions, and the proven isoquinoline core makes it a highly attractive building block for modern drug discovery programs. While further experimental characterization is warranted, the predictive chemical insights provided in this guide offer a solid foundation for researchers and scientists to begin exploring the rich chemistry and potential biological applications of this promising molecule.
References
-
LookChem. Cas 5430-45-5, 5-CHLOROISOQUINOLINE. [Link]
-
PMC (PubMed Central). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
PubChem, National Institutes of Health. 3-Chloroisoquinoline | C9H6ClN | CID 640968. [Link]
-
Chemsigma. 3-chloro-5-isoquinolinol [1374652-47-7]. [Link]
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
-
Science of Synthesis, Thieme. Product Class 5: Isoquinolines. [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. [Link]
-
PubChem, National Institutes of Health. 3-Chloroquinoline | C9H6ClN | CID 69164. [Link]
-
SlideShare. Preparation and Properties of Isoquinoline. [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]
-
Chemistry LibreTexts. 5.2 Mass Spectrometry. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
Chem-Impex. 5-Chloroisoquinoline. [Link]
-
Doc Brown's Chemistry. An introduction to Mass Spectrometry and its applications. [Link]
-
Chemistry LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I. [Link]
-
Royal Society of Chemistry: Education. 3. Infrared spectroscopy. [Link]
-
YouTube. Lec14 - Rules of Mass Spectrometry: C, H, N, Cl, Br, O, S. [Link]
-
Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
The Royal Society of Chemistry. HCO2H-Catalyzed Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]
-
PubChem, National Institutes of Health. 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958. [Link]
-
Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-chloro-5-isoquinolinol [1374652-47-7] | Chemsigma [chemsigma.com]
- 6. 1175272-82-8|5-Chloroisoquinolin-3-ol|BLD Pharm [bldpharm.com]
- 7. lookchem.com [lookchem.com]
- 8. CAS 19493-45-9 | 3-chloroisoquinoline - Synblock [synblock.com]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. compoundchem.com [compoundchem.com]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 15. Isoquinoline - Wikipedia [en.wikipedia.org]
- 16. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 17. 3-Chloroisoquinoline | 19493-45-9 | Benchchem [benchchem.com]
- 18. 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
